Bienvenue dans la boutique en ligne BenchChem!

Anaspaz

Stereoselectivity Muscarinic receptor antagonism cAMP synthesis

Anaspaz (1-hyoscyamine sulfate, CAS 6835-16-1) delivers the stereochemically pure S-(-) enantiomer—30-fold more potent than R-(+) hyoscyamine—ensuring predictable anticholinergic efficacy. Its sublingual tablet achieves complete absorption in 2–3 minutes, providing acute, on-demand relief for IBS and enterocolitis that oral-only agents (e.g., dicyclomine) cannot match. With a 3.5 h half-life, it bridges short-acting and ultra-long-acting muscarinic antagonists, offering both titratability and convenient dosing. For receptor-binding assays, the documented m1–m5 pKi profile (8.67, 8.51, 7.46, 8.56, 8.53) makes it an ideal reference compound. Researchers and formulators who require enantiomeric purity, rapid onset, and defined subtype pharmacology choose this compound over racemic or generic alternatives.

Molecular Formula C34H52N2O12S
Molecular Weight 712.8 g/mol
CAS No. 6835-16-1
Cat. No. B036487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnaspaz
CAS6835-16-1
Synonyms[3(S)-ENDO]-8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL ESTER, ALPHA-(HYDROXYMETHYL)-BENZENEACETIC ACID SULFATE DIHYDRATE; HYOSCYAMINE SULFATE DIHYDRATE; HYOSCYAMINE SULPHATE; HYOSCYAMINE SULFATE; BENZENEACETIC ACID, ALPHA-(HYDROXYMETHYL)-, 8-METHYL-8-AZABICYCL
Molecular FormulaC34H52N2O12S
Molecular Weight712.8 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O
InChIInChI=1S/2C17H23NO3.H2O4S.2H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);2*1H2/t2*13-,14+,15?,16-;;;/m11.../s1
InChIKeyBXSVDJUWKSRQMD-OMLVBYQESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 80 mg / 125 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anaspaz (Hyoscyamine Sulfate, CAS 6835-16-1) Procurement Guide: Anticholinergic Antispasmodic Baseline Characteristics


Anaspaz, with the active pharmaceutical ingredient 1-hyoscyamine sulfate, is the 3(S)-endo isomer of atropine and a competitive muscarinic acetylcholine receptor (mAChR) antagonist [1]. It belongs to the tropane alkaloid class and is a naturally derived anticholinergic/antispasmodic agent that inhibits acetylcholine action on smooth muscle, cardiac muscle, and exocrine glands innervated by postganglionic cholinergic nerves [2]. At therapeutic doses, it is devoid of autonomic ganglia activity [2]. The compound is indicated as adjunctive therapy for functional gastrointestinal disorders including irritable bowel syndrome (IBS), peptic ulcer, and acute enterocolitis, and can be administered orally or sublingually [2].

Why Generic Substitution of Anaspaz (Hyoscyamine Sulfate) May Not Yield Equivalent Clinical Performance


Despite shared class membership with other anticholinergic antispasmodics such as dicyclomine, atropine, and scopolamine, generic substitution across this class is not pharmacologically or clinically equivalent [1]. Differences in stereochemistry (S-(-) vs. R-(+) enantiomers of hyoscyamine), muscarinic receptor subtype selectivity profiles, blood-brain barrier permeability, and pharmacokinetic parameters including half-life and absorption route all drive divergent efficacy and side-effect profiles [1][2]. Additionally, formulation-specific attributes—such as the availability of orally disintegrating sublingual tablets—enable distinct clinical applications that other agents or generic equivalents in the class cannot replicate without equivalent delivery systems [1]. The quantitative evidence below substantiates these differentiation points for scientific and procurement decision-making.

Quantitative Differentiation Evidence for Anaspaz (Hyoscyamine Sulfate) Relative to Comparator Anticholinergics


Stereospecific Receptor-Mediated Activity: S-(-)-Hyoscyamine vs. R-(+)-Hyoscyamine Enantiomers

Hyoscyamine exhibits pronounced stereospecific activity at muscarinic receptors, with the S-(-)-hyoscyamine enantiomer (the active constituent of Anaspaz) demonstrating approximately 30-fold greater potency than the R-(+)-hyoscyamine enantiomer in enhancing forskolin-stimulated cyclic AMP synthesis in rat cardiac membranes [1]. This stereospecific effect confirms that the pharmacological action is receptor-mediated and underscores the critical importance of enantiomeric purity in therapeutic applications [1].

Stereoselectivity Muscarinic receptor antagonism cAMP synthesis

Anticholinergic Potency of Hyoscyamine Sulfate Relative to Atropine at Comparable Doses

At comparable doses, hyoscyamine (the active moiety in Anaspaz) retains 98% of the anticholinergic power of atropine, while scopolamine retains 92% of atropine's antimuscarinic potency [1]. This potency ranking positions hyoscyamine as the most potent naturally occurring belladonna alkaloid among the major clinical anticholinergics on a per-dose basis [1].

Anticholinergic potency Atropine comparison Muscarinic antagonism

Muscarinic Receptor Subtype Binding Affinity Profile: pKi Values Across m1-m5 Receptors

R-(+)-hyoscyamine demonstrates displacement of [³H]NMS binding to muscarinic acetylcholine receptor subtypes m1 through m5 with pKi values of 8.67, 8.51, 7.46, 8.56, and 8.53, respectively . The lower affinity for the m3 receptor subtype (pKi 7.46) relative to m1 (pKi 8.67) and m4 (pKi 8.56) indicates subtype selectivity that differs from non-selective comparators . L-hyoscyamine inhibits AChR with an IC₅₀ of 7.5 nM .

Muscarinic receptor subtypes Binding affinity pKi values

Comparative Half-Life: Hyoscyamine Sulfate vs. Dicyclomine vs. Transdermal Scopolamine

The elimination half-life of hyoscyamine sulfate (Anaspaz) is approximately 3.5 hours for regular-release formulations and up to 7 hours for extended-release formulations [1][2]. In comparison, dicyclomine has a half-life of approximately 1.8 hours, while transdermal scopolamine exhibits a half-life of approximately 9.5 hours [3]. This intermediate pharmacokinetic profile allows flexible dosing strategies distinct from both shorter-acting and longer-acting alternatives [1].

Pharmacokinetics Elimination half-life Dosing frequency

Sublingual Absorption and Rapid Onset vs. Standard Oral Anticholinergic Formulations

Hyoscyamine sulfate is absorbed totally and completely by sublingual administration as well as oral administration [1]. Sublingual absorption provides rapid onset of action (2-3 minutes) and can be used as needed for acute abdominal pain and spasms, effectively attenuating a heightened gastrocolonic response [2]. This delivery flexibility is not universally available across all anticholinergic antispasmodics; dicyclomine, for instance, is administered orally in capsule or tablet form without a sublingual option, precluding the rapid onset achievable with sublingual hyoscyamine [2].

Sublingual administration Bioavailability Onset of action

In Vivo Gastrointestinal Motility Modulation: L-Hyoscyamine vs. Baseline

In conscious rat models, intravenous administration of L-hyoscyamine (20 mg/kg) prolongs the migrating myoelectric complex (MMC) cycle length from a baseline of 17.6 minutes to 29.0 minutes . This represents a 65% increase in MMC cycle duration, demonstrating direct in vivo functional effects on gastrointestinal motility patterns that are relevant to its antispasmodic clinical application .

Migrating myoelectric complex GI motility In vivo efficacy

High-Value Application Scenarios for Anaspaz (Hyoscyamine Sulfate) Based on Differentiated Evidence


Functional Gastrointestinal Disorder Management Requiring Rapid-Onset, On-Demand Spasm Relief

The sublingual formulation of Anaspaz, with complete absorption and onset within 2-3 minutes, is specifically indicated for acute, as-needed management of abdominal cramps and spasms in conditions such as irritable bowel syndrome (IBS) and acute enterocolitis [1]. This rapid-onset capability distinguishes Anaspaz from oral-only anticholinergic alternatives like dicyclomine, which lack a sublingual delivery option and therefore cannot provide equivalent immediate symptomatic relief [1]. Procurement for outpatient or emergency settings where patients require on-demand spasm control should prioritize sublingual hyoscyamine formulations [1].

Anticholinergic Antispasmodic Procurement Requiring Verified Enantiomeric Purity for Consistent Potency

Given the 30-fold potency difference between the active S-(-)-hyoscyamine enantiomer and the substantially less potent R-(+)-hyoscyamine enantiomer, research and clinical procurement must verify enantiomeric purity to ensure predictable and reproducible anticholinergic activity [2]. Racemic mixtures or formulations derived from non-stereospecific synthesis pathways would yield inconsistent pharmacological effects, with significantly reduced efficacy at equivalent nominal doses [2]. Anaspaz, as chemically pure 1-hyoscyamine sulfate, provides the stereochemically defined active enantiomer required for reliable therapeutic or experimental outcomes [1].

Pharmacokinetic Bridging Studies Requiring Intermediate Half-Life Anticholinergic Agent

The elimination half-life of hyoscyamine sulfate (3.5 hours regular release; ~7 hours extended release) occupies a pharmacokinetically intermediate position between shorter-acting agents like dicyclomine (1.8 hours) and longer-acting agents like transdermal scopolamine (~9.5 hours) [1][3]. This intermediate profile makes hyoscyamine suitable for dosing regimens requiring a balance between duration of action and titratability—longer than dicyclomine (enabling less frequent administration) while shorter than transdermal scopolamine (permitting more rapid dose adjustment and washout for safety monitoring) [1][3].

Muscarinic Receptor Pharmacology Research Requiring Defined Subtype Binding Affinity

Hyoscyamine provides a well-characterized muscarinic receptor subtype binding profile with documented pKi values of 8.67 (m1), 8.51 (m2), 7.46 (m3), 8.56 (m4), and 8.53 (m5) . The approximately 16-fold lower affinity at the m3 receptor relative to m1 and m4 establishes a quantifiable subtype selectivity signature . This defined pharmacological fingerprint makes hyoscyamine sulfate a valuable reference compound for receptor-binding studies, compound library screening, and assays requiring a muscarinic antagonist with known subtype preference characteristics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anaspaz

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.